3-p-Tolylisoxazole
Overview
Description
3-p-Tolylisoxazole, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Plant Growth Retardants : Some plant growth retardants, including those with structures related to isoxazoles, have been utilized in physiological research to gain insights into the regulation of terpenoid metabolism and phytohormones (Grossmann, 1990).
Anticancer Agents : A study focused on synthesizing and evaluating 3,5-diaryl isoxazole derivatives as potential anticancer agents. These compounds, sharing a core structure similar to 3-p-Tolylisoxazole, were tested for their effects on prostate cancer cells (Aktaş et al., 2020).
Antimicrobial and Antifungal Agents : Research on diverse chemical scaffolds, including isoxazole derivatives, has been conducted to explore their potential as antimicrobial and antifungal agents. This includes work on isopropanol-conjugated carbazole azoles as dual-targeting inhibitors of bacteria (Zhang et al., 2018) and synthesis of novel 1,2,4-triazole derivatives containing pyridine moiety with fungicidal activities (Sun et al., 2014).
Corrosion Inhibition : Isoxazoles have been examined for their potential in inhibiting steel corrosion in certain environments. Studies have used computational methods and experimental techniques to assess the efficacy of isoxazole compounds in this context (Gece & Bilgiç, 2009).
Drug Interactions and Metabolism : Research into how certain drugs interact with metabolic pathways, particularly involving cytochrome P450 enzymes, has relevance to isoxazoles. This includes studies on how specific drugs can modulate intestinal metabolism and impact drug-drug interactions (Cummins et al., 2003).
Hsp90 Inhibitors in Cancer Treatment : Isoxazoles have been investigated as potential inhibitors of heat shock protein 90 (Hsp90), a promising target in cancer treatment. Research in this area involves synthesizing and evaluating compounds for their binding potency and anticancer activity (Zhang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-(4-methylphenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-7-12-11-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTGAZAKSSGEBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467175 | |
Record name | 3-p-Tolylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13271-86-8 | |
Record name | 3-p-Tolylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can be inferred about the structure of 3-p-Tolylisoxazole from the studied derivative?
A1: While the research article focuses on the derivative 5-{2-[3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl]vinyl}-3-p-tolylisoxazole [], it offers some insight into the structure of This compound. The derivative features a This compound moiety. The study reveals that in the derivative, the isoxazole ring within this moiety is slightly twisted relative to the adjacent benzene ring []. This suggests that This compound itself might exhibit a similar structural characteristic, although further research would be needed to confirm this.
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